molecular formula C9H15NO2 B590489 (R)-tert-Butyl but-3-yn-2-ylcarbamate CAS No. 118080-82-3

(R)-tert-Butyl but-3-yn-2-ylcarbamate

Cat. No. B590489
CAS RN: 118080-82-3
M. Wt: 169.224
InChI Key: AMWSEGBTTPQUKW-SSDOTTSWSA-N
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Description

“®-Benzyl but-3-yn-2-ylcarbamate” is an organic compound with the molecular formula C12H13NO2 . It is used in research and has a molecular weight of 203.24 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves the use of palladium (II) chloride, copper (I) iodide, and N-ethyl-N,N-diisopropylamine in toluene at 60°C . The reaction is carried out under an inert atmosphere for 0.5 hours, followed by the addition of benzyl ®-but-3-yn-2-ylcarbamic acid . The mixture is then stirred at 60°C for 16 hours, concentrated, and purified by column chromatography .


Molecular Structure Analysis

The InChI Key for “®-Benzyl but-3-yn-2-ylcarbamate” is PKTVPNRRPSWWMS-SNVBAGLBSA-N . The compound has 15 heavy atoms, 6 of which are aromatic .


Physical And Chemical Properties Analysis

“®-Benzyl but-3-yn-2-ylcarbamate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.61 .

Scientific Research Applications

  • Synthesis of Natural Products and Derivatives:

    • It's used as an intermediate in the synthesis of natural products such as jaspine B, which has shown cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
    • Another study also emphasizes its role as a key intermediate in synthesizing jaspine B from L-Serine (Tang et al., 2014).
  • Chemical Reactions and Synthesis Techniques:

    • The compound is involved in the preparation and Diels-Alder reaction of 2-Amido substituted furans, indicating its role in complex organic synthesis procedures (Padwa et al., 2003).
    • It's also used in the Rhodium(I)-catalyzed nucleophilic ring-opening reactions of oxabicyclo adducts derived from the [4 + 2]-cycloaddition of 2-imido-substituted furans (Padwa & Wang, 2006).
  • Medicinal Chemistry and Drug Synthesis:

    • Research has shown its utilization in the synthesis of compounds with potential medicinal applications, such as antiarrhythmic and hypotensive drugs (Chalina et al., 1998).
  • Structural Analysis and Material Science:

    • Studies also focus on the characterization of similar tert-butyl carbamate compounds using techniques like 2D Heteronuclear NMR Experiments, offering insights into their structural properties (Aouine et al., 2016).
  • Advanced Materials Research:

    • Research in the field of advanced materials has explored the synthesis and crystal structure analysis of tert-butyl carbamates, indicating their relevance in material sciences (El Mestehdi et al., 2022).
  • Pharmacokinetics and Drug Design:

    • The compound and its derivatives have been evaluated for their physicochemical and pharmacokinetic properties, efficacies, and activities in medicinal chemistry (Westphal et al., 2015).

Safety and Hazards

The compound is classified as a warning signal word . It has hazard statements H315-H319-H335 .

properties

IUPAC Name

tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666943
Record name tert-Butyl (2R)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118080-82-3
Record name tert-Butyl (2R)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl but-3-yn-2-ylcarbamate
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